5-(4-Bromophenyl)isoxazole
Overview
Description
5-(4-Bromophenyl)isoxazole is a compound that belongs to the isoxazole class, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of a bromine atom on the phenyl ring at the 4-position makes it a derivative of isoxazole with potential utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Additionally, 4-phenylisoxazole has been synthesized by a simpler procedure than previously used methods, indicating the possibility of more efficient synthesis routes for such compounds . The synthesis of 5-(4-bromophenyl)isoxazole itself is not detailed in the provided papers, but the methodologies described could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, was determined using single crystal X-ray diffraction studies, revealing the angles between the isoxazole ring and the attached phenyl rings . Similarly, vibrational and electronic absorption spectral studies can provide insights into the bonding features and stability of the molecule, as demonstrated for 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole . These techniques could be applied to 5-(4-Bromophenyl)isoxazole to elucidate its molecular structure.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions. For instance, bromination of isoxazolin-5-ones has been described, which could be relevant to the bromination of 5-(4-Bromophenyl)isoxazole . Additionally, the reactivity of such compounds with carboxylic acids has been explored, as seen in the formation of cocrystals and salts involving hydrogen bonding and π-π interactions . These findings suggest that 5-(4-Bromophenyl)isoxazole could also engage in similar reactions, potentially leading to the formation of novel structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary significantly. For example, differences in the physical properties of 3-aryl and 4-aryl compounds in the solid phase have been noted . The liquid crystalline behavior of new comb-shaped methacrylate oligomers derived from an isoxazole derivative indicates the potential for such compounds to exhibit unique phase behaviors . The basicity and acidity of isoxazole derivatives have also been studied, providing a comparison with carboxylic acids . These properties are crucial for understanding the behavior of 5-(4-Bromophenyl)isoxazole in different environments and could influence its applications in material science or pharmaceuticals.
Scientific Research Applications
Biomedical Applications
- Synthesis of Biomedically Relevant Compounds :
- A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-(4-bromophenyl)isoxazol-5(4H)-one, among others, leading to the synthesis of a new compound with potential biomedical applications, especially for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Material Science
- Liquid Crystal Synthesis :
- Vieira et al. (2009) developed a copper(I)-catalyzed procedure for preparing liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole, including derivatives from 3-(4-bromophenyl)-5-(4-(decyloxy)phenyl)isoxazole. These compounds exhibited various liquid crystalline phases, highlighting their potential in material science applications (Vieira, Bryk, Conte, Bortoluzzi, & Gallardo, 2009).
Safety And Hazards
Future Directions
Isoxazole derivatives, including 5-(4-Bromophenyl)isoxazole, have shown significant potential as anticancer agents. Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMMSHZGFRWLRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370829 | |
Record name | 5-(4-Bromophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)isoxazole | |
CAS RN |
7064-31-5 | |
Record name | 5-(4-Bromophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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